2-(2-chloro-3-fluoropyridin-4-yl)acetic acid
Description
2-(2-Chloro-3-fluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative featuring a chlorine atom at position 2, a fluorine atom at position 3, and an acetic acid moiety at position 4 of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of the halogen substituents, which can enhance metabolic stability and binding affinity to biological targets.
Properties
CAS No. |
1227515-33-4 |
|---|---|
Molecular Formula |
C7H5ClFNO2 |
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-7-6(9)4(1-2-10-7)3-5(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
CFEUYTRWHDQXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CC(=O)O)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) and hydrofluoric acid (HF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Structural Variations
The table below summarizes structural differences and properties of 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid and related compounds:
Functional Group Impact
- Acetic Acid vs. Carboxylic Acid : The acetic acid group (CH₂COOH) in the target compound is less acidic than a directly attached carboxylic acid (e.g., 2-chloro-3-fluoro-pyridine-4-carboxylic acid), which may influence solubility and reactivity in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
